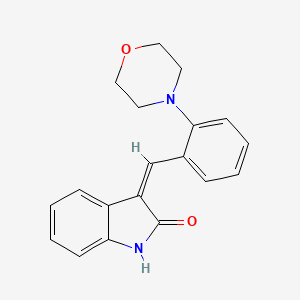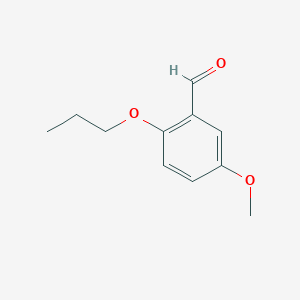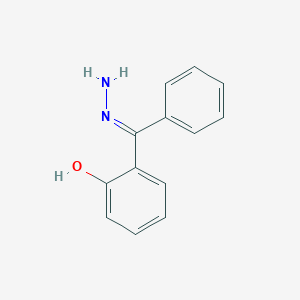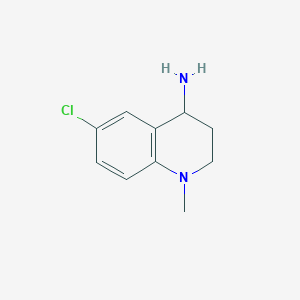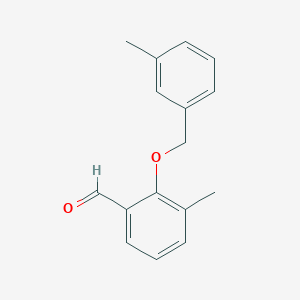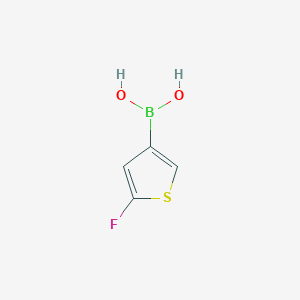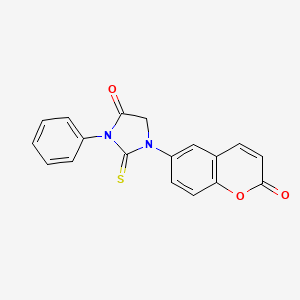
1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of chromen derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-6-carbaldehyde with thiourea and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
Uniqueness
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the presence of both chromen and thioxoimidazolidinone moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
66042-99-7 |
|---|---|
分子式 |
C18H12N2O3S |
分子量 |
336.4 g/mol |
IUPAC名 |
1-(2-oxochromen-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H12N2O3S/c21-16-11-19(18(24)20(16)13-4-2-1-3-5-13)14-7-8-15-12(10-14)6-9-17(22)23-15/h1-10H,11H2 |
InChIキー |
WWQVVCBPDLNPGL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)N1C2=CC3=C(C=C2)OC(=O)C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


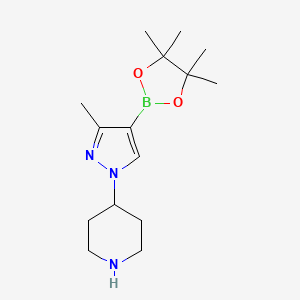
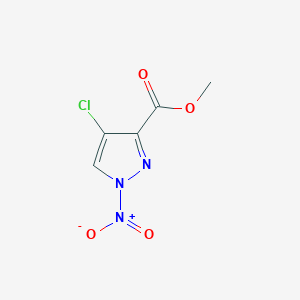
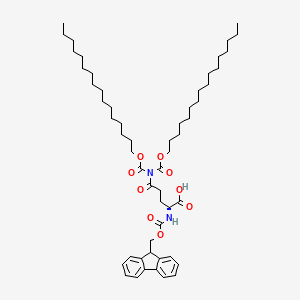
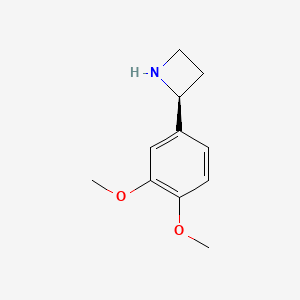
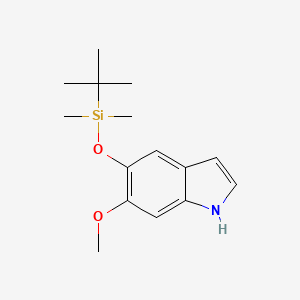

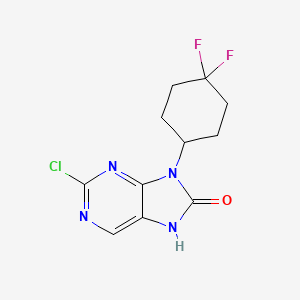
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
